3-(Perfluorooctyl)propyl iodide
Description
Molecular Architecture and Bonding Characteristics
This compound possesses the molecular formula C11H6F17I and represents a unique class of organofluorine compounds characterized by extensive fluorination. The compound exhibits a molecular weight of 588.04 grams per mole, making it a relatively heavy organic molecule due to the presence of seventeen fluorine atoms and one iodine atom. The structural architecture consists of an eleven-carbon chain where the first eight carbons form a fully perfluorinated octyl segment, followed by a three-carbon propyl group that terminates with an iodine substituent.
The International Union of Pure and Applied Chemistry systematic name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane, which precisely describes the fluorination pattern and iodine positioning. Alternative nomenclature includes 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl iodide and 1H,1H,2H,2H,3H,3H-perfluoroundecyl iodide, reflecting different numbering conventions. The Chemical Abstracts Service registry number 200112-75-0 provides unambiguous identification across chemical databases.
The carbon-fluorine bonds in the perfluorinated segment exhibit exceptional strength, with bond dissociation energies typically ranging from 485 to 130 kilocalories per mole depending on the local chemical environment. These bonds are significantly stronger than carbon-hydrogen bonds (411 kilojoules per mole) and other carbon-halogen bonds, contributing to the remarkable chemical stability of the perfluorinated region. The electronegativity difference between carbon (2.5) and fluorine (4.0) creates substantial dipole moments across each carbon-fluorine bond, resulting in a highly polarized molecular structure.
The carbon-iodine bond at the terminal position represents the most reactive site within the molecule, with a bond dissociation energy of approximately 213 kilojoules per mole. This significantly lower bond strength compared to the carbon-fluorine bonds makes the iodine atom the primary site for chemical transformations and substitution reactions. The carbon-iodine bond length typically measures around 214 picometers, making it the longest bond in the molecular structure.
Spectroscopic Identification and Structural Validation
The molecular structure of this compound can be unambiguously characterized through multiple spectroscopic techniques and computational identifiers. The Simplified Molecular-Input Line-Entry System representation is C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI, which encodes the complete connectivity pattern. The International Chemical Identifier string InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 provides a standardized structural representation.
The corresponding International Chemical Identifier Key AXUBYTAXJHIPJO-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and computational applications. These identifiers enable precise structural verification and facilitate cross-referencing across different chemical information systems.
Nuclear magnetic resonance spectroscopy provides detailed structural validation through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance analysis reveals signals corresponding to the three methylene groups in the propyl chain, typically appearing in the range of 1.5 to 3.8 parts per million. The fluorine-19 nuclear magnetic resonance spectrum exhibits multiple resonances characteristic of the perfluorinated chain, with chemical shifts ranging from -80.9 to -126.6 parts per million, reflecting the different chemical environments of fluorine atoms throughout the molecule.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of carbon-fluorine and carbon-iodine bonds. The carbon-fluorine stretching vibrations typically appear in the range of 1000 to 1400 wavenumbers, while carbon-hydrogen stretching modes from the propyl region are observed around 2850 to 3000 wavenumbers. The absence of other functional group absorptions confirms the structural purity and validates the proposed molecular architecture.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. High-resolution mass spectrometry typically yields accurate mass measurements within 0.5 millidaltons of the calculated value of 587.9243 atomic mass units. Fragmentation patterns often show characteristic losses of iodine atoms and fluorinated segments, providing additional structural confirmation.
Thermochemical Properties and Phase Behavior
The thermal properties of this compound reflect the unique combination of perfluorinated and halogenated structural elements. The compound exhibits a melting point range of 32 to 36 degrees Celsius, indicating a relatively low-melting solid at ambient conditions. This thermal behavior is characteristic of fluorinated compounds, where weak intermolecular interactions due to the low polarizability of fluorine atoms result in reduced van der Waals forces between molecules.
The boiling point has been reported as 144 degrees Celsius at 50 millimeters of mercury pressure, corresponding to approximately 249 degrees Celsius at standard atmospheric pressure. This relatively high boiling point despite weak intermolecular forces reflects the substantial molecular weight and the presence of the heavy iodine atom. The vapor pressure at 25 degrees Celsius is reported as 0.0371 millimeters of mercury, indicating limited volatility at ambient conditions.
| Property | Value | Reference |
|---|---|---|
| Melting Point | 32-36°C | |
| Boiling Point (50 mmHg) | 144°C | |
| Boiling Point (760 mmHg) | 249°C | |
| Vapor Pressure (25°C) | 0.0371 mmHg | |
| Density | 1.826 g/cm³ | |
| Flash Point | 112.7°C |
The compound exists as a powder or low-melting solid that may change physical state depending on environmental conditions, appearing as solid, liquid, or semi-solid depending on temperature. The physical appearance is described as white to off-white to yellow solid, with the coloration potentially reflecting purity levels or exposure to light. The compound exhibits light sensitivity, requiring storage in dark conditions to prevent photochemical degradation.
Thermal stability analysis indicates that the perfluorinated region provides exceptional resistance to thermal decomposition, with carbon-fluorine bonds remaining intact at temperatures well above the boiling point. However, the carbon-iodine bond represents a potential site for thermal degradation, with decomposition potentially yielding hydrogen iodide and fluorinated hydrocarbon fragments under extreme heating conditions.
The refractive index has been measured as 1.345, which is lower than typical organic compounds due to the presence of fluorine atoms with their low polarizability. This optical property reflects the unique electronic structure of the heavily fluorinated molecular framework and provides additional characterization data for identification purposes.
Solubility and Partition Coefficients
The solubility characteristics of this compound are dominated by the extensive fluorination, which imparts unique solvation behavior distinct from conventional organic compounds. The compound exhibits limited solubility in water due to the hydrophobic nature of the perfluorinated chain and the inability to form hydrogen bonds with water molecules. The aqueous solubility is further reduced by the presence of the iodine atom, which contributes additional hydrophobic character to the molecular structure.
Organic solvent compatibility varies significantly depending on the nature of the solvent system. The compound shows enhanced solubility in fluorinated solvents and chlorinated hydrocarbons, which can accommodate the unique electronic characteristics of the perfluorinated chain. Perfluorooctyl iodide, a structurally related compound, demonstrates solubility in chloroform and ethyl acetate, with slight solubility in methanol. Similar behavior is expected for this compound given the structural similarities.
The logarithmic partition coefficient between octanol and water (log P) has been determined as 7.21, indicating extremely high lipophilicity and preferential partitioning into organic phases. This exceptionally high value reflects the dominance of the perfluorinated chain in determining overall molecular behavior and suggests very limited bioavailability due to poor aqueous solubility. The partition coefficient value places this compound among the most lipophilic organic molecules commonly encountered in chemical applications.
| Solubility Parameter | Value | Reference |
|---|---|---|
| Water Solubility | Limited | |
| Log P (octanol/water) | 7.21 | |
| Organic Solvents | Chloroform, Ethyl Acetate (Slight) | |
| Storage Condition | 2-8°C, Dry Conditions |
The compound requires storage under controlled conditions, typically at 2 to 8 degrees Celsius in dry environments to prevent hydrolysis or other degradation reactions. The storage requirements reflect both the thermal sensitivity and the potential for moisture-induced decomposition of the carbon-iodine bond. Proper storage in tightly closed containers away from light and moisture ensures long-term stability and maintains the integrity of the molecular structure.
The unique solubility profile makes this compound particularly valuable for applications requiring selective partitioning between aqueous and organic phases. The extreme lipophilicity enables effective extraction and purification procedures, while the limited water solubility provides opportunities for biphasic reaction systems where controlled release or selective extraction is desired.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBYTAXJHIPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457135 | |
| Record name | 3-(Perfluorooctyl)propyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200112-75-0 | |
| Record name | 3-(Perfluorooctyl)propyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-;Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route
One common method for synthesizing 3-(Perfluorooctyl)propyl iodide is through nucleophilic substitution. This involves reacting perfluorooctyl iodide with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate.
Reaction Conditions
- Solvent: Acetone or dimethyl sulfoxide (DMSO).
- Temperature: Elevated temperatures around 60°C.
- Duration: Several hours.
- Base: Potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Yield and Purification
- The reaction typically yields high-purity this compound.
- Purification methods include fractional distillation or chromatography to isolate the desired product.
Radical Addition Reaction
Synthetic Route
Another preparation method involves radical addition of perfluorooctyl iodide to alkenes or alkynes. For instance, propylene gas can be added to perfluorooctyl iodide under controlled conditions to produce an intermediate compound.
Yield and Purification
- The intermediate product (e.g., perfluorooctyl propyl iodide adduct) achieves yields of up to 93%.
- Fractional distillation at specific boiling points increases purity to approximately 99%.
Two-Step Protocol
Synthetic Route
A two-step protocol can be employed:
- Radical addition of perfluorooctyl iodide to propylene gas to form an intermediate (perfluorooctyl propyl iodide).
- Hydrolysis of the intermediate to produce the final product.
Reaction Conditions
Step 1: Radical Addition
- Temperature: Optimal at 150–300°C.
- Duration: Approximately 2.5 hours.
- Yield: ~93% for the intermediate.
Step 2: Hydrolysis
- Solvent: Dimethylformamide (DMF) with water.
- Temperature: Around 150°C.
- Duration: ~12 hours.
- Molar Ratio: Intermediate/DMF/H2O = 1:20:10.
Yield and Purification
Industrial Production Methods
Large-scale Synthesis
Industrial production follows similar synthetic routes but employs high-purity reagents and controlled reaction conditions for scalability:
- Reactants are mixed in large reactors with precise temperature controls.
- Purification steps such as distillation or chromatography ensure consistency and quality.
Data Table: Reaction Conditions and Yields
| Method | Reactants | Temperature (°C) | Duration (Hours) | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Perfluorooctyl iodide + Propyl halide | ~60 | Several | High | Fractional distillation |
| Radical Addition | Perfluorooctyl iodide + Propylene gas | 150–300 | ~2.5 | ~93 | Fractional distillation |
| Two-Step Protocol | Intermediate hydrolysis | ~150 | ~12 | ~95 | Fractional distillation |
Notes on Optimization
- Reaction Temperature : Higher temperatures improve reaction rates but may require careful monitoring to avoid side reactions.
- Purification Techniques : Fractional distillation is highly effective for achieving high-purity products (~99%).
- Base Selection : Potassium carbonate is preferred for substitution reactions due to its efficiency in facilitating nucleophilic attack.
Chemical Reactions Analysis
Types of Reactions
3-(Perfluorooctyl)propyl iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with thiols can produce fluoroalkylalkylthiols, while oxidation can yield corresponding alcohols or carboxylic acids .
Scientific Research Applications
Chemical Properties and Structure
3-(Perfluorooctyl)propyl iodide is characterized by a perfluorooctyl group (C8F17) linked to a propyl chain and an iodine atom. The strong carbon-fluorine bonds contribute to its high thermal and chemical stability, making it suitable for diverse applications. The compound's structure allows for significant flexibility in synthetic pathways, particularly in organic synthesis.
Scientific Research Applications
1. Organic Synthesis:
- Building Block for Fluorinated Compounds: The compound serves as a crucial building block in the synthesis of various fluorinated chemicals. Its reactive iodide group facilitates nucleophilic substitution reactions, allowing for the introduction of perfluorinated chains into target molecules .
- Synthesis of Fluoroalkylalkylthiols: A notable application is in the Zemplén deacylation reaction, where it is used to prepare fluoroalkylalkylthiols. These thiols are valuable intermediates in organic synthesis due to their unique properties and reactivity .
2. Automated Oligosaccharide Synthesis:
- Fluorous-Assisted Techniques: In oligosaccharide synthesis, this compound plays a pivotal role in activating thioglycoside donors. This activation is essential for assembling complex carbohydrate structures efficiently .
3. Biochemical Research:
- Impact on Steroidogenesis: Research indicates that this compound can stimulate steroidogenesis in human adrenocortical carcinoma cells through the cyclic adenosine monophosphate (cAMP) signaling pathway. This effect underscores its potential biological significance .
- Development of Fluorinated Surfactants: The compound is also being explored for its use in developing fluorinated surfactants, which have applications in various industrial processes due to their hydrophobic and oleophobic properties .
4. Medical Applications:
- Drug Delivery Systems: Ongoing research is investigating the potential of this compound in drug delivery systems. Its unique chemical characteristics may enhance the efficacy and targeting of therapeutic agents .
Case Studies
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Utilization as a building block | Facilitates nucleophilic substitutions leading to diverse fluorinated compounds |
| Oligosaccharide Synthesis | Role in activating thioglycosides | Enhances efficiency in constructing complex carbohydrates |
| Biochemical Research | Stimulating steroidogenesis | Demonstrated increased cAMP levels in human cancer cells |
| Medical Research | Drug delivery systems | Potential to improve targeting and efficacy of drugs |
Mechanism of Action
The mechanism of action of 3-(Perfluorooctyl)propyl iodide is primarily based on its ability to undergo nucleophilic substitution reactions. The iodine atom acts as a good leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile building block in the synthesis of more complex fluorinated molecules .
Comparison with Similar Compounds
3-(Perfluorohexyl)propyl Iodide
- Structural Difference : The perfluorohexyl chain ($ \text{C}6\text{F}{13} $) is shorter than the perfluorooctyl chain ($ \text{C}8\text{F}{17} $) in 3-(Perfluorooctyl)propyl iodide.
- Functional Impact :
- Solubility : Calixarenes modified with 3-(perfluorohexyl)propyl iodide ($ \text{3a} $) exhibit poor solubility in perfluorinated solvents, whereas the perfluorooctyl analog ($ \text{3b} $) dissolves effectively due to higher fluorine content .
- Applications : Longer perfluoroalkyl chains (e.g., $ \text{C}8\text{F}{17} $) are preferred in materials requiring extreme lipophobicity, such as coatings or fluorophilic scaffolds for molecular recognition .
N,N-Dimethyl-3-perfluorooctylsulfonylpropyl-aminium Iodide (CAS 1652-63-7)
- Structural Difference : Contains a sulfonyl ($ \text{SO}_2 $) group and a quaternary ammonium center, unlike the simple alkyl iodide in this compound.
- Functional Impact: Reactivity: The sulfonyl group enhances polarity, making it suitable as a surfactant or phase-transfer catalyst. Toxicity: Quaternary ammonium iodides often exhibit higher acute toxicity (e.g., intravenous $ \text{LD}_{50} $ of $ 3050 \, \mu\text{g/kg} $ in mice for similar compounds) compared to non-ionic fluorinated alkyl iodides .
3-(Perfluorooctyl)propyl Acrylate (CAS 1652-60-4)
- Structural Difference : Replaces the iodide with an acrylate ester group ($ \text{OCOCH}2\text{CH}2 $).
- Functional Impact :
Comparative Data Table
Biological Activity
3-(Perfluorooctyl)propyl iodide, a perfluoroalkyl compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for health and environmental safety.
Chemical Structure and Properties
This compound (C11H6F17I) is characterized by a long perfluoroalkyl chain, which imparts unique hydrophobic properties. The presence of iodine enhances its reactivity, particularly in nucleophilic substitution reactions. This compound is often utilized as a building block in the synthesis of various fluorinated materials, including surfactants and pharmaceuticals .
Target Interactions
The biological activity of this compound primarily involves its interaction with cellular signaling pathways. Studies have shown that it stimulates steroidogenesis in human adrenocortical carcinoma cells (H295R) through the cyclic adenosine monophosphate (cAMP) signaling pathway. This occurs via binding interactions with adenylate cyclase, leading to increased cAMP levels and subsequent activation of steroidogenic enzymes.
Biochemical Pathways
The compound plays a significant role in the synthesis of fluoroalkylalkylthiols and oligosaccharides, indicating its involvement in various biochemical pathways. Its ability to affect cellular processes at the molecular level suggests potential applications in drug delivery systems and the development of biologically active molecules .
Cellular Effects
Research indicates that this compound can influence cellular functions significantly. For instance, it has been shown to enhance steroid hormone production in specific cancer cell lines, suggesting a potential role in endocrine modulation. However, the exact implications for human health remain under investigation.
Dosage and Temporal Effects
The biological effects of this compound vary with dosage. At lower concentrations, it promotes steroidogenesis without notable adverse effects; however, higher concentrations may lead to cytotoxicity or other negative outcomes. Temporal studies indicate that the effects can change over time, with stability observed at temperatures ranging from 32-36°C.
Toxicological Considerations
This compound is classified under per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health risks. Epidemiological studies have linked PFAS exposure to various health issues, including altered immune response, thyroid dysfunction, liver disease, and reproductive health concerns . Thus, while this compound exhibits interesting biological properties, its safety profile necessitates careful consideration.
Synthesis and Chemical Reactions
This compound is primarily used as a precursor in the synthesis of fluorinated compounds. It undergoes nucleophilic substitution reactions effectively due to the reactivity of the iodine atom. Common reagents for these reactions include potassium carbonate and sodium hydroxide in polar aprotic solvents like acetone .
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Replacement of iodine with nucleophiles | Potassium carbonate, Sodium hydroxide |
| Oxidation | Conversion to alcohols or carboxylic acids | Potassium permanganate, Chromium trioxide |
| Reduction | Formation of alcohols from carbonyl compounds | Lithium aluminum hydride, Sodium borohydride |
Case Studies
Several studies have explored the biological activity of this compound:
- Steroidogenesis Study : In vitro experiments demonstrated that treatment with this compound led to increased production of steroid hormones in H295R cells through activation of cAMP signaling pathways.
- Toxicology Assessment : Investigations into the toxicological profile revealed that prolonged exposure could lead to cytotoxic effects at higher concentrations, highlighting the need for further research on safe exposure levels .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for incorporating 3-(perfluorooctyl)propyl iodide into organic frameworks?
- Methodological Answer : The compound is commonly used in nucleophilic substitution or alkylation reactions. For example, in the synthesis of fluorofluorophores, this compound (2.2 equiv.) reacts with 3-aminophenol in anhydrous DMF at 120°C overnight, using N,N-diisopropylethylamine as a base. Post-reaction, purification is achieved via silica gel chromatography . In fluorous calixarene synthesis, NaH/DMF conditions promote alkylation, yielding tetraalkylated products with 61% efficiency after recrystallization .
Q. What purification techniques are effective for isolating products derived from this compound?
- Methodological Answer : Silica gel column chromatography is widely employed to separate crude reaction mixtures, as demonstrated in fluorofluorophore synthesis . For fluorous calixarenes, recrystallization improves purity, though solubility limitations in perfluorinated solvents may necessitate further optimization (e.g., increasing fluorine content by using longer perfluoroalkyl chains) .
Advanced Research Questions
Q. How can researchers address solubility challenges when using this compound in fluorous-phase reactions?
- Methodological Answer : Despite its perfluorinated chain, derivatives like tetraalkylated calixarenes may exhibit poor solubility in perfluorinated solvents. To mitigate this, increasing fluorine content by using longer perfluoroalkyl chains (e.g., perfluorooctyl vs. perfluorohexyl) or modifying reaction conditions (e.g., solvent polarity, temperature) can enhance solubility. Evidence shows that this compound-derived calixarenes still require recrystallization for isolation, indicating persistent solubility limitations .
Q. How does the fluorine chain length in perfluoroalkyl iodides impact reaction efficiency and product utility?
- Methodological Answer : Chain length directly influences fluorine content and physicochemical properties. For instance, alkylation with this compound (C8) yields calixarenes with higher fluorine content compared to perfluorohexyl (C6) analogs, improving potential for fluorous-phase applications. However, longer chains may complicate purification due to increased hydrophobicity. Reaction yields (61% for C8) suggest optimal balance between chain length and synthetic feasibility .
Q. What strategies optimize reaction yields in alkylation reactions using this compound?
- Methodological Answer : Key factors include:
- Base selection : NaH in DMF promotes deprotonation and alkylation while maintaining reaction homogeneity.
- Stoichiometry : Using excess iodide (2.2 equiv.) drives reactions to completion.
- Temperature : Heating to 120°C accelerates reaction kinetics, as seen in fluorofluorophore synthesis .
- Post-reaction processing : Recrystallization or column chromatography refines yields, though solvent compatibility must be carefully evaluated .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
